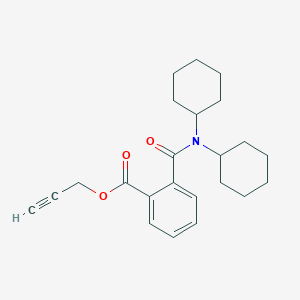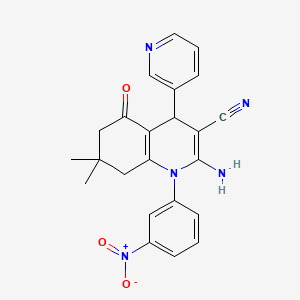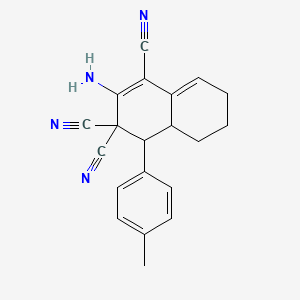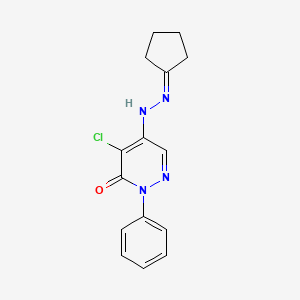![molecular formula C16H21N5O B11101046 N-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}formamide](/img/structure/B11101046.png)
N-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}FORMAMIDE is an organic compound that features a complex structure with a formamide group, a cyclohexyl ring, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}FORMAMIDE typically involves the reaction of N-methylformanilide with appropriate reagents to introduce the tetraazole and cyclohexyl groups. One common method involves the use of bromodifluoroacetate and copper(I) acetate in the presence of a phosphine ligand and cesium carbonate in dimethylformamide (DMF) solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-METHYL-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-METHYL-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}FORMAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The formamide group can interact with enzymes and receptors, modulating their activity. The tetraazole ring may also play a role in binding to metal ions and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Methylformanilide: A simpler analog with a formamide group and a phenyl ring.
N-Methyl-N-phenylformamide: Similar structure but lacks the tetraazole and cyclohexyl groups.
N-Methyl-N-(3-methylphenyl)formamide: Contains a methyl-substituted phenyl ring but lacks the tetraazole group.
Uniqueness
N-METHYL-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}FORMAMIDE is unique due to its combination of a formamide group, a cyclohexyl ring, and a tetraazole ring
Properties
Molecular Formula |
C16H21N5O |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-methyl-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexyl]formamide |
InChI |
InChI=1S/C16H21N5O/c1-13-7-6-8-14(11-13)21-15(17-18-19-21)16(20(2)12-22)9-4-3-5-10-16/h6-8,11-12H,3-5,9-10H2,1-2H3 |
InChI Key |
HPEKDJBAFUIUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11100969.png)
![5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one](/img/structure/B11100981.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11100983.png)
![3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11100985.png)



![1-methyl-4-[4-methyl-4-(tetrahydro-2H-pyran-2-yloxy)hex-2-yn-1-yl]piperazine](/img/structure/B11101017.png)

![N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)](/img/structure/B11101024.png)
![4-chloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11101034.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B11101039.png)
![2,2'-{[4-(Propan-2-yloxy)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11101045.png)
![Methyl 3,3,3-trifluoro-2-{4-[(furan-2-ylcarbonyl)(methyl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B11101052.png)
